4-Methyl-1,2,5,6-tetrahydropyridin-2-one
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Overview
Description
4-Methyl-1,2,5,6-tetrahydropyridin-2-one is a heterocyclic organic compound with the molecular formula C6H9NO. It is a derivative of tetrahydropyridine, characterized by the presence of a methyl group at the 4-position and a ketone group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2,5,6-tetrahydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-1,2,5,6-tetrahydropyridine with an oxidizing agent to introduce the ketone functionality at the 2-position. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2,5,6-tetrahydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group at the 4-position can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 4-methyl-1,2,5,6-tetrahydropyridin-2-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methyl-1,2,5,6-tetrahydropyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,5,6-tetrahydropyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
1,2,3,4-Tetrahydropyridine: A simpler analog without the methyl and ketone substitutions.
2,3,4,5-Tetrahydropyridine: Another structural isomer with different substitution patterns
Uniqueness
4-Methyl-1,2,5,6-tetrahydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9NO |
---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
4-methyl-2,3-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C6H9NO/c1-5-2-3-7-6(8)4-5/h4H,2-3H2,1H3,(H,7,8) |
InChI Key |
XVCSXURKBRBMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NCC1 |
Origin of Product |
United States |
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